molecular formula C5H5N3O3 B1275343 2-Amino-5-nitropyridin-3-ol CAS No. 908248-27-1

2-Amino-5-nitropyridin-3-ol

Cat. No. B1275343
CAS No.: 908248-27-1
M. Wt: 155.11 g/mol
InChI Key: UXLVADZLQKGFIG-UHFFFAOYSA-N
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Patent
US07312233B2

Procedure details

Into a 500 mL round bottom flask were combined 2-amino-3-methoxy-5-nitropyridine (0.300 g, 0.00177 mol) and solid pyridine hydrochloride (8.8 g, 0.076 mol). The solid mixture was heated at 150° C. upon which the solids fused (the evolution of a gas was also apparent). The mixture was held at 150° C. for three hours upon which reaction was deemed complete by LC-MS. After allowing to cool to 80° C., the mixture was poured on to ice and the aqueous layer was extracted with ethyl acetate (3×100 ml). The combined organic extracts were washed with water (2×100 mL), dried (Na2SO4), filtered and concentrated under vacuum to leave a crude residue. The residue was purified by column chromatography on silica gel using a methanol:methylene chloride (0-10%) gradient as eluent to give the product as a solid (0.138 g, 49%) which was used directly in the next step. LC-MS 1.28 min. m/z=155.9 (M+1).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8]C)=[CH:6][C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1.Cl.N1C=CC=CC=1>>[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
NC1=NC=C(C=C1OC)[N+](=O)[O-]
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL round bottom flask were combined
CUSTOM
Type
CUSTOM
Details
The mixture was held at 150° C. for three hours upon which reaction
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 80° C.
ADDITION
Type
ADDITION
Details
the mixture was poured on to ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a crude residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel using a methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.138 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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